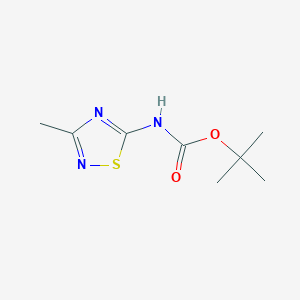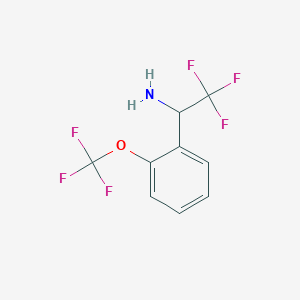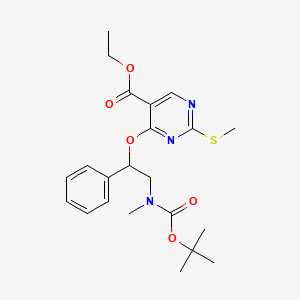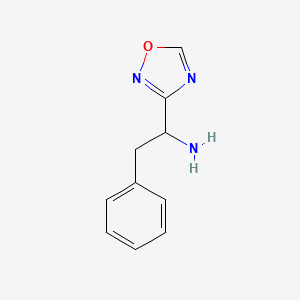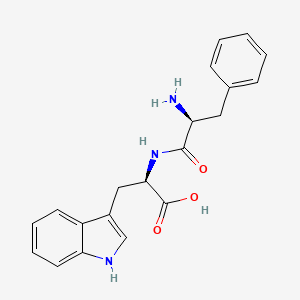
D-Tryptophan, N-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tryptophan, N-L-phenylalanyl- is a dipeptide composed of D-tryptophan and N-L-phenylalanyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, N-L-phenylalanyl- typically involves the coupling of D-tryptophan and N-L-phenylalanyl using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of D-Tryptophan, N-L-phenylalanyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
D-Tryptophan, N-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: The aromatic rings in both tryptophan and phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
D-Tryptophan, N-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and coatings .
Mécanisme D'action
The mechanism of action of D-Tryptophan, N-L-phenylalanyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aminoacyl-tRNA synthetases and peptide receptors.
Pathways Involved: It may influence pathways related to protein synthesis, signal transduction, and metabolic regulation
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Phenylalanine: An essential amino acid and precursor to tyrosine, dopamine, and norepinephrine.
Tyrosine: A non-essential amino acid derived from phenylalanine and involved in the synthesis of catecholamines
Uniqueness
D-Tryptophan, N-L-phenylalanyl- is unique due to its combination of D-tryptophan and N-L-phenylalanyl, which imparts distinct structural and functional properties. This dipeptide can exhibit different biological activities compared to its individual amino acid components, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
66421-20-3 |
|---|---|
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18+/m0/s1 |
Clé InChI |
JMCOUWKXLXDERB-FUHWJXTLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


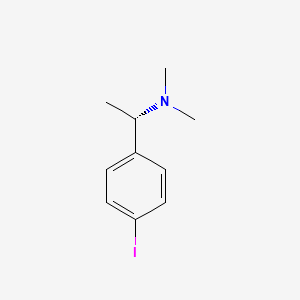
![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
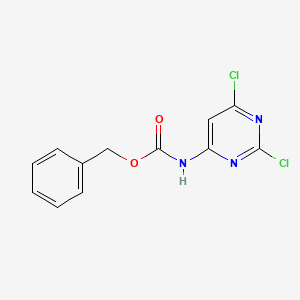




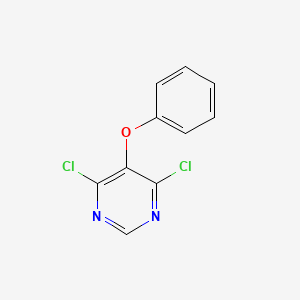
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
